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Compound of Interest

Compound Name: Isothiazol-4-ylboronic acid

Cat. No.: B1404951

Core Physicochemical Properties and Handling

Isothiazol-4-ylboronic acid is a solid, bench-stable reagent under standard laboratory
conditions, making it a convenient building block for synthetic campaigns.[1] Its fundamental
properties are summarized below.

Data Summary

Property Value Source(s)
CAS Number 1448859-47-9 [1][2]
Molecular Formula C3H4BNO:2S [2]
Molecular Weight 128.95 g/mol [2][3]
IUPAC Name (1,2-thiazol-4-yl)boronic acid [2]
Appearance Solid [1]
Topological Polar Surface Area  53.35 A2 [3]
Hydrogen Bond Donors 2 [3]
Hydrogen Bond Acceptors 4 [3]
Rotatable Bonds 1 [3]
SMILES OB(0)C1=CSN=C1 [3]
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Stability, Storage, and Handling

As with many boronic acids, Isothiazol-4-ylboronic acid is susceptible to dehydration to form

its corresponding boroxine (a cyclic trimer anhydride). This process is typically reversible upon

exposure to water. For long-term viability, it is recommended to store the compound under inert
gas, sealed, and refrigerated (2-8°C).[4]

From a safety perspective, standard laboratory precautions should be observed. The
compound is classified as a potential irritant, and appropriate personal protective equipment
(PPE), including gloves, safety glasses, and a lab coat, is essential. Work should be conducted
in a well-ventilated fume hood.[4]

Predicted pKa and Solubility Profile

o Acidity (pKa): Specific experimental pKa data for Isothiazol-4-ylboronic acid is not widely
published. However, its acidity can be reliably predicted and understood by comparison to
well-studied analogs. Phenylboronic acid has a pKa of approximately 8.8 in aqueous
solution.[5] The isothiazole ring is an electron-deficient heterocycle, which imparts an
electron-withdrawing effect on the boronic acid moiety. This inductive effect is expected to
increase the Lewis acidity of the boron center, thereby lowering the pKa relative to
phenylboronic acid. Experimental determination of the pKa would typically be performed via
potentiometric or spectrophotometric titration, which are standard methods for such
compounds.[5]

o Solubility: Based on studies of analogous compounds like phenylboronic acid, Isothiazol-4-
ylboronic acid is expected to be soluble in polar organic solvents such as methanol, DMSO,
DMF, and ethers like THF and dioxane.[6] Its solubility in water is likely to be low, a common
characteristic of small-molecule arylboronic acids.[6] Poor solubility in nonpolar hydrocarbon
solvents like hexanes or methylcyclohexane is also anticipated.[6] For reaction purposes,
particularly in Suzuki-Miyaura couplings, solvent systems are often mixtures (e.g.,
dioxane/water, toluene/ethanol/water) that can accommodate both the boronic acid and the
coupling partner.

Proposed Synthetic Route

While Isothiazol-4-ylboronic acid is commercially available, understanding its synthesis is
crucial for specialized applications or derivatization. A robust and common strategy for the
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synthesis of heteroaryl boronic acids involves a metal-halogen exchange followed by
borylation.

A plausible route would commence with 4-bromoisothiazole. This precursor would undergo a
lithium-halogen exchange at low temperature (-78 °C) using a strong organolithium base like n-
butyllithium. The resulting 4-lithioisothiazole intermediate is a potent nucleophile that is
immediately quenched with a trialkyl borate, such as triisopropy! borate, to form a boronate
ester intermediate. A final aqueous acidic workup hydrolyzes the ester to yield the target
Isothiazol-4-ylboronic acid.
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Caption: Proposed synthetic workflow for Isothiazol-4-ylboronic acid.
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Chemical Reactivity and Mechanistic Insights: The
Suzuki-Miyaura Coupling

The primary utility of Isothiazol-4-ylboronic acid lies in its function as a coupling partner in the
Suzuki-Miyaura reaction. This palladium-catalyzed process is one of the most powerful and
versatile methods for forming carbon-carbon bonds, enabling the straightforward synthesis of
biaryl and hetero-biaryl structures.[7]

The Catalytic Cycle

The mechanism is a well-established catalytic cycle involving three key steps:[8]

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the
coupling partner (e.g., an aryl bromide, Ar-Br), forming a Pd(ll) complex.

o Transmetalation: The boronic acid must first be activated by a base (e.g., CO327) to form a
more nucleophilic boronate species [B(OH)sR]~.[9] This species then transfers the
isothiazole group to the Pd(Il) center, displacing the halide and forming a new Pd(ll)-
isothiazole complex. This is the crucial C-C bond forming precursor step.

o Reductive Elimination: The two organic fragments (the aryl group and the isothiazole group)
are eliminated from the palladium center, forming the final coupled product. This step
regenerates the Pd(0) catalyst, allowing the cycle to continue.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a robust, self-validating system for the Suzuki-Miyaura coupling of
Isothiazol-4-ylboronic acid with a generic aryl bromide.

Objective: To synthesize 4-(Aryl)-isothiazole.
Materials:

« Isothiazol-4-ylboronic acid (1.2 eq)

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1404951?utm_src=pdf-body-img
https://www.benchchem.com/product/b1404951?utm_src=pdf-body
https://www.benchchem.com/product/b1404951?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1404951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Aryl Bromide (1.0 eq)

o Palladium(ll) Acetate [Pd(OAc)2] (2 mol%)

e SPhos (4 mol%)

o Potassium Phosphate (KsPOa4), tribasic (3.0 eq)
e 1,4-Dioxane (solvent)

e Water (co-solvent)

Methodology:

o Reactor Preparation (Trustworthiness Pillar): To a flame-dried Schlenk flask equipped with a
magnetic stir bar, add the Aryl Bromide (1.0 eq), Isothiazol-4-ylboronic acid (1.2 eq), and
K3POa4 (3.0 eq).

o Causality: Using a slight excess of the boronic acid ensures complete consumption of the
potentially more valuable aryl halide. KsPOa is an effective base for activating the boronic
acid without causing significant hydrolysis of sensitive functional groups.

o Catalyst Pre-formation (Expertise Pillar): In a separate vial, dissolve Pd(OAc)z (0.02 eq) and
SPhos (0.04 eq) in a small amount of dioxane. Stir for 5-10 minutes. The solution may
change color, indicating catalyst formation. SPhos is a bulky, electron-rich phosphine ligand
that promotes efficient oxidative addition and reductive elimination, which is often crucial for
coupling with heteroaryl partners.

o Reaction Assembly: Add the catalyst solution to the Schlenk flask. Evacuate the flask and
backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an
oxygen-free atmosphere.

o Causality: The Pd(0) species is oxygen-sensitive. Rigorous exclusion of air is critical to
prevent catalyst deactivation and ensure high yields.

e Solvent Addition & Execution: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1
ratio) via syringe. The reaction mixture is heated to 80-100 °C with vigorous stirring.
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o Causality: The solvent mixture is chosen to solubilize both the organic substrates and the
inorganic base. Degassing the solvents (e.g., by sparging with argon) further protects the
catalyst.

e Monitoring & Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC) or
Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion (typically 2-16
hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate
the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na=S0a), filter, and
concentrate under reduced pressure.

 Purification & Validation: Purify the crude product by flash column chromatography on silica
gel. Characterize the final product by *H NMR, 3C NMR, and high-resolution mass
spectrometry (HRMS) to confirm its structure and purity.

Applications in Drug Discovery

The isothiazole ring is a privileged scaffold in medicinal chemistry, valued for its ability to
engage in hydrogen bonding and other non-covalent interactions with biological targets. It is
present in drugs with a wide range of activities, including anticancer, antiviral, and anti-
inflammatory properties.[2][3][9]

Isothiazol-4-ylboronic acid is an ideal reagent for introducing this pharmacophore during lead
optimization campaigns. Its use in Suzuki couplings allows for the rapid generation of analog
libraries to explore structure-activity relationships (SAR).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Isothiazol-4-ylboronic acid chemical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1404951+#isothiazol-4-ylboronic-acid-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b1404951#isothiazol-4-ylboronic-acid-chemical-properties
https://www.benchchem.com/product/b1404951#isothiazol-4-ylboronic-acid-chemical-properties
https://www.benchchem.com/product/b1404951#isothiazol-4-ylboronic-acid-chemical-properties
https://www.benchchem.com/product/b1404951#isothiazol-4-ylboronic-acid-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1404951?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1404951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

